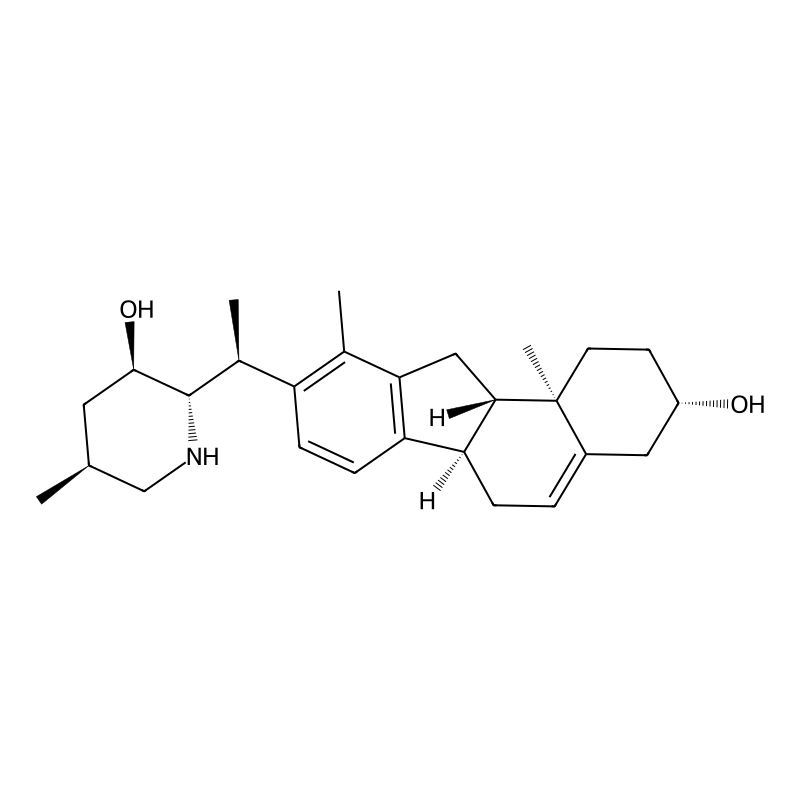

Veratramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN BENZENE, CHLOROFORM, DIL ACID; INSOL IN DIL ALKALI

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Androgen-Independent Prostate Cancer

Scientific Field: Oncology & Cancer Research

Summary of Application: Veratramine, extracted from the wild island plant Veratrum japonicum, has been found to inhibit the proliferation of prostate cancer cells.

Methods of Application: The research team applied veratramine to prostate cancer cells and identified the concentration at which it inhibits the cells’ biological functions.

Modulation of AP-1-Dependent Gene Transcription

Scientific Field: Chemical Biology and Nucleic Acid Chemistry

Summary of Application: Veratramine has been identified as a potent natural modulator of the transcription factor activator protein-1 (AP-1), which regulates a variety of protein-encoding genes.

Methods of Application: Veratramine was found to directly bind to the target DNA sequence of AP-1, blocking the binding of AP-1 to its cognate DNA sequence.

Results: Veratramine effectively suppresses EGF-induced AP-1 transactivation and transformation of JB6 P+ cells.

Metabolism Study Associated with Neurotoxicity

Scientific Field: Pharmacology

Summary of Application: The metabolic profiles of Veratramine (VAM) have been studied to reveal in vivo biotransformation characteristics of Veratrum alkaloids.

Inhibition of Liver Cancer Cell Growth

Veratramine is a naturally occurring piperidine alkaloid derived from the plant genus Veratrum, specifically from Veratrum album and Veratrum viride. Its chemical structure is characterized by the formula C27H39NO2, with a molar mass of approximately 409.614 g/mol. Veratramine features two hydroxyl groups located at the 3- and 23-positions and is recognized as a tetradehydro derivative of veratraman, which contributes to its unique biological properties and potential therapeutic applications .

Veratramine's mechanism of action is not fully understood, but it is believed to interact with ion channels in cell membranes, particularly those involved in sodium and potassium transport []. This disruption of ion flow can lead to various physiological effects, including decreased heart rate, lowered blood pressure, and muscle weakness [].

- Toxicity: Veratramine is a highly toxic compound. Ingestion of even small amounts can cause nausea, vomiting, diarrhea, seizures, paralysis, and even death [].

- Flammability: Data on the flammability of veratramine is limited, but due to its organic nature, it is likely combustible.

- Reactivity: Veratramine may react with strong acids and bases, potentially generating hazardous products.

- Phenyl Mono-Oxidation: This pathway is significant in both in vivo and in vitro studies.

- Hydroxylation: This reaction involves the addition of hydroxyl groups to the veratramine structure.

- Methylation: This process adds methyl groups, affecting solubility and biological activity.

These reactions are crucial for understanding the compound's pharmacokinetics and potential toxicity.

Veratramine exhibits a range of biological activities, primarily linked to its neurotoxic effects. Research indicates that it can induce oxidative stress, leading to cellular damage in neuronal tissues. The compound's ability to cause DNA damage has been documented, suggesting potential implications for neurodegenerative diseases . Additionally, veratramine shows antihypertensive properties, making it a subject of interest in cardiovascular research.

The synthesis of veratramine has evolved significantly over time. Recent advancements have focused on efficient synthetic routes that allow for gram-scale production. A notable method involves a divergent and scalable synthesis from dehydroepiandrosterone (DHEA), yielding veratramine through a series of stereoselective reactions that construct its complex ring structure . Key steps in this synthesis include:

- Biomimetic Rearrangement: This step forms the core steroid structure.

- Reductive Coupling: Establishes critical stereogenic centers.

- Cyclization Sequences: These processes create the necessary ring systems characteristic of veratramine.

Veratramine has several applications across various fields:

- Pharmaceuticals: Due to its antihypertensive properties, it is explored for use in treating high blood pressure.

- Agriculture: Its neurotoxic effects may be harnessed for pest control, targeting specific pests while minimizing harm to beneficial organisms.

- Research: As a model compound for studying alkaloid structures and their biological impacts, it contributes to broader pharmacological research.

Studies on veratramine's interactions reveal significant insights into its pharmacokinetics. For instance, gender differences have been observed in the absorption and elimination rates of veratramine when administered to male and female rats . Such findings are crucial for tailoring therapeutic approaches and understanding how biological variations affect drug metabolism.

Veratramine shares structural similarities with several other alkaloids, notably:

- Jervine: Another piperidine alkaloid with similar pharmacological properties but differing toxicity profiles.

- Cyclopamine: Known for its role in developmental biology, cyclopamine's mechanism of action contrasts with that of veratramine despite structural similarities.

- Veratridine: A neurotoxic alkaloid that affects sodium channels; while both compounds exhibit neurotoxicity, their mechanisms differ significantly.

Comparison TableCompound Structure Type Biological Activity Toxicity Profile Veratramine Piperidine Alkaloid Antihypertensive, Neurotoxic Moderate Jervine Piperidine Alkaloid Antihypertensive Lower than Veratramine Cyclopamine Isosteroidal Alkaloid Developmental Effects High Veratridine Piperidine Alkaloid Sodium Channel Blocker High

| Compound | Structure Type | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Veratramine | Piperidine Alkaloid | Antihypertensive, Neurotoxic | Moderate |

| Jervine | Piperidine Alkaloid | Antihypertensive | Lower than Veratramine |

| Cyclopamine | Isosteroidal Alkaloid | Developmental Effects | High |

| Veratridine | Piperidine Alkaloid | Sodium Channel Blocker | High |

Veratramine, a steroidal alkaloid, was first isolated in 1935 from Veratrum grandiflorum in Japan. It is predominantly found in plants of the genus Veratrum (Melanthiaceae), including Veratrum nigrum, Veratrum californicum, and Veratrum viride. Historically, extracts from these plants were used in traditional medicine systems for their analgesic and anti-inflammatory properties. For example, Veratrum nigrum rhizomes (Dadix Veratri) were integral to formulations like Yunnan Baiyao and Yizhi Zhitong Pill in Chinese medicine. Native American tribes also utilized Veratrum roots medicinally, though they recognized their toxicity.

Taxonomic Classification of Source Organisms

The genus Veratrum comprises approximately 27 species of perennial herbs distributed across temperate regions of the Northern Hemisphere. Key species include:

| Species | Geographic Distribution | Notable Characteristics |

|---|---|---|

| Veratrum nigrum | Eurasia | Dark purple flowers, pleated leaves |

| Veratrum californicum | Western North America | Contains cyclopamine and veratramine |

| Veratrum album | Europe, Siberia | White flowers, toxic rhizomes |

| Veratrum viride | Eastern and Western North America | Green flowers, used in folk medicine |

These species thrive in moist, high-altitude environments and are characterized by robust rhizomes and spirally arranged leaves.

Role in Traditional Medicine Systems

In traditional Chinese medicine, veratramine-rich extracts were employed to alleviate pain and inflammation. European herbalists used Veratrum album for hypertension, while Native American tribes applied poultices of Veratrum viride for wounds. However, its use was often limited due to the narrow therapeutic index of Veratrum alkaloids.

The biosynthesis of veratramine, a representative steroidal alkaloid from the Veratrum genus, originates from cholesterol as the primary precursor molecule [1] [2]. This universal sterol serves as the foundational building block for all isosteroidal alkaloids, with all carbons of cholesterol being retained throughout the biosynthetic transformations [1] [3]. The biogenetic pathway represents a sophisticated enzymatic cascade that transforms the relatively simple cholesterol structure into the complex polycyclic framework characteristic of veratramine and related compounds.

Cholesterol (C27H46O) provides the essential carbon skeleton through its characteristic four-ring steroid structure, comprising the A, B, C, and D rings [2]. The biosynthetic commitment to the steroidal alkaloid pathway begins with the stereospecific hydroxylation of cholesterol at the carbon-22 position, yielding 22(R)-hydroxycholesterol as the first committed intermediate [2]. This initial transformation establishes the stereochemical foundation that ultimately determines the configuration of the final alkaloid products.

The metabolic flux from cholesterol into steroidal alkaloid biosynthesis represents a branch point from primary sterol metabolism. Unlike the conversion pathways leading to bile acids or steroid hormones in animal systems, the plant-specific transformations proceed through a series of oxidative modifications at specific carbon positions, particularly at C-22 and C-26 [1] [2]. These modifications create reactive intermediates that facilitate subsequent nitrogen incorporation and cyclization reactions essential for alkaloid formation.

Historical isotope labeling studies have confirmed that the nitrogen atom incorporated into the alkaloid framework derives from gamma-aminobutyric acid (GABA) rather than arginine or other amino acids as previously hypothesized [2]. This discovery represents a significant revision of earlier biosynthetic models and highlights the role of GABA metabolism in specialized secondary metabolite production within Veratrum species.

Key Enzymatic Steps in Steroidal Alkaloid Biosynthesis

The transformation of cholesterol to verazine, the immediate precursor to veratramine, involves a precisely orchestrated sequence of enzymatic reactions catalyzed by four distinct enzymes [2]. These reactions represent the first six chemical transformation steps in the overall biosynthetic pathway and establish the core structural framework upon which subsequent modifications occur.

Primary Enzymatic Transformations

Step 1: Cholesterol 22-Hydroxylase (CYP90B27)

The initial enzymatic commitment to steroidal alkaloid biosynthesis involves the stereospecific hydroxylation of cholesterol at the C-22 position by CYP90B27 (accession KJ869252) [2]. This cytochrome P450 enzyme catalyzes the formation of 22(R)-hydroxycholesterol with absolute stereochemical fidelity, establishing the R-configuration that persists throughout subsequent transformations. The enzyme demonstrates substrate specificity for cholesterol and related sterols, including 26-hydroxycholesterol and 7β-hydroxycholesterol, while showing no activity toward campesterol, indicating its specialization for the alkaloid rather than brassinosteroid pathway [2].

Step 2: 22-Hydroxycholesterol 26-Hydroxylase/Oxidase (CYP94N1)

The second enzymatic transformation involves the dual-function enzyme CYP94N1 (accession KJ869255), which catalyzes both hydroxylation and subsequent oxidation at the C-26 position [2]. This enzyme first converts 22(R)-hydroxycholesterol to 22,26-dihydroxycholesterol, then proceeds to oxidize the newly formed hydroxyl group to generate the highly reactive aldehyde intermediate 22-hydroxycholesterol-26-al [2]. The multifunctional nature of CYP94N1 represents an economical biosynthetic strategy, concentrating two sequential oxidative transformations within a single enzymatic active site.

Step 3: Transamination and Nitrogen Incorporation (GABAT1)

The incorporation of nitrogen into the steroidal framework occurs through the action of GABAT1 (accession KJ89263), a specialized gamma-aminobutyric acid transaminase [2]. This enzyme catalyzes the transfer of the amino group from GABA to the aldehyde carbon of 22-hydroxycholesterol-26-al, yielding 22-hydroxy-26-aminocholesterol [2]. The reaction represents a critical branch point that commits the pathway toward nitrogen-containing alkaloid products rather than neutral sterol derivatives. Biochemical characterization has confirmed that GABA serves as the exclusive amino donor, with other potential substrates such as arginine and glutamine showing no activity [2].

Step 4: Final Oxidation and Cyclization (CYP90G1)

The culminating enzymatic transformation involves CYP90G1 (accession KJ869260), which catalyzes the oxidation of the C-22 hydroxyl group in 22-hydroxy-26-aminocholesterol to form a ketone intermediate [2]. This oxidation destabilizes the linear side chain and promotes spontaneous intramolecular cyclization to form the six-membered piperidine ring characteristic of verazine [2]. The cyclization occurs through nucleophilic attack of the amino nitrogen on the electrophilic ketone carbon, establishing the F-ring of the final alkaloid structure.

Enzymatic Characteristics and Cofactor Requirements

All cytochrome P450 enzymes in the pathway require NADPH and molecular oxygen as cofactors, consistent with their role as monooxygenases [2]. The reactions proceed through the characteristic P450 catalytic cycle, involving sequential reduction of the heme iron, oxygen binding, and substrate hydroxylation. The GABA transaminase GABAT1 utilizes pyridoxal phosphate as a cofactor for amino group transfer, following the standard mechanism of aminotransferase enzymes [2].

The enzymatic sequence demonstrates remarkable substrate specificity and pathway commitment. Each enzyme shows stringent selectivity for its designated substrate, with minimal cross-reactivity toward alternative sterol molecules [2]. This specificity ensures efficient metabolic flux through the intended pathway while minimizing the formation of aberrant side products that could interfere with proper alkaloid biosynthesis.

Transcriptomic Insights into Pathway Regulation

Recent transcriptomic investigations across multiple Veratrum species have revealed sophisticated regulatory mechanisms controlling steroidal alkaloid biosynthesis at the gene expression level [4] [5] [6]. These studies have identified key transcription factors and regulatory elements that coordinate the temporal and spatial expression of biosynthetic genes, providing insights into the molecular mechanisms governing alkaloid production.

Transcriptional Regulatory Networks

Comparative transcriptome analysis between Veratrum maackii and Veratrum nigrum has identified several classes of transcription factors potentially involved in pathway regulation [4] [5]. The ethylene response factor ERF1A emerges as a particularly significant regulator, showing strong correlation with steroidal alkaloid biosynthetic gene expression patterns [4] [7]. This transcription factor demonstrates preferential expression in root tissues, corresponding to the primary sites of alkaloid biosynthesis and accumulation.

Basic helix-loop-helix transcription factors bHLH13 and bHLH66 represent additional regulatory components identified through correlation analysis with metabolite accumulation patterns [4] [5]. These transcription factors exhibit tissue-specific expression profiles that mirror the distribution of biosynthetic enzymes, suggesting their involvement in coordinating the spatial organization of alkaloid production within plant tissues. The bHLH family is well-established in the regulation of specialized metabolite pathways across diverse plant species, supporting their proposed role in Veratrum alkaloid biosynthesis.

Tissue-Specific Expression Patterns

Transcriptomic data reveals distinct tissue-specific expression patterns for biosynthetic genes, with root tissues showing the highest levels of enzyme gene expression [2] [4]. This pattern correlates strongly with metabolite accumulation data, where underground organs (rhizome, root, bulb) demonstrate substantially higher alkaloid concentrations compared to aerial tissues [2]. The coordinate expression of multiple pathway genes in root tissues suggests the operation of a master regulatory circuit that controls the entire biosynthetic program.

Expression analysis indicates that biosynthetic genes are most highly expressed in root, bulb, and spring rhizome tissues, while the highest alkaloid accumulation occurs in spring and fall rhizome [2]. This temporal and spatial disconnection between gene expression and metabolite accumulation suggests the existence of additional regulatory mechanisms controlling enzyme activity, substrate availability, or product transport and storage.

Regulatory Gene Discovery and Validation

Transcriptomic screening has identified numerous candidate cytochrome P450 genes beyond the core biosynthetic enzymes, including CYP76A2, CYP76B6, and CYP76AH1 [4] [5]. These enzymes likely participate in secondary modifications or alternative pathway branches that generate the structural diversity observed among Veratrum alkaloids. Phylogenetic analysis and expression correlation studies support their involvement in the broader metabolic network surrounding steroidal alkaloid production.

The application of weighted gene co-expression network analysis (WGCNA) has proven particularly valuable for identifying regulatory genes through correlation with known biosynthetic components [4]. This approach has successfully identified gene modules that respond coordinately to metabolic perturbations, such as methyl jasmonate treatment, providing a systematic framework for discovering new pathway components and regulatory elements.

Hormonal and Environmental Regulation

Transcriptomic studies have revealed the influence of jasmonate signaling on steroidal alkaloid biosynthesis, with methyl jasmonate treatment significantly enhancing the expression of biosynthetic genes [4] [8]. This response suggests that alkaloid production is subject to defense-related regulatory circuits, consistent with the proposed protective function of these compounds against herbivores and pathogens.

The identification of jasmonate-responsive transcription factors within the regulatory network provides mechanistic insights into how environmental stresses and hormonal signals modulate alkaloid biosynthesis [9]. These regulatory connections link the specialized metabolite pathway to broader plant defense responses, enabling coordinated upregulation of alkaloid production under conditions of biotic stress.

Comparative Biosynthesis Across Veratrum Species

Comparative analysis of steroidal alkaloid biosynthesis across different Veratrum species reveals both conserved core mechanisms and species-specific variations that contribute to the structural diversity of alkaloid products [4] [5] [8]. These investigations provide insights into the evolutionary relationships among pathway components and identify opportunities for optimizing alkaloid production through species selection or enzyme engineering.

Enzymatic Activity Variations Among Species

Biochemical characterization of homologous enzymes from different Veratrum species demonstrates significant variations in catalytic efficiency and substrate specificity [5] [8]. Veratrum nigrum CYP90B27 exhibits substantially higher activity compared to the corresponding enzyme from Veratrum californicum, suggesting species-specific adaptations that influence pathway flux and overall alkaloid yield [5]. These activity differences likely reflect evolutionary optimization for different environmental conditions or alkaloid profiles characteristic of each species.

Similar variations have been observed for other pathway enzymes, with Veratrum grandiflorum enzymes showing high sequence similarity but distinct kinetic properties compared to their Veratrum californicum counterparts [8]. The VgCYP90B27, VgCYP94N1, VgCYP90G1, and VgGABAT enzymes from V. grandiflorum demonstrate 86%, 79%, 91%, and 84% amino acid similarity, respectively, to the corresponding V. californicum enzymes, while maintaining full catalytic competence in heterologous expression systems [8].

Phylogenetic Relationships and Evolution

Phylogenetic analysis of biosynthetic enzymes across Veratrum species reveals distinct evolutionary patterns for different enzyme families [4] [5]. The CYP90 family enzymes (CYP90B27 and CYP90G1) show ancient gene duplications with evidence of paralog retention, particularly in monocot lineages [2]. This evolutionary pattern suggests that steroidal alkaloid biosynthesis may have evolved through recruitment and neofunctionalization of existing sterol metabolism enzymes.

In contrast, the CYP94 family enzyme CYP94N1 appears to represent a more recent evolutionary innovation, with fewer duplications and more restricted phylogenetic distribution [2]. The specialized dual functionality of this enzyme (both hydroxylation and oxidation) may reflect a derived adaptation that streamlines the biosynthetic pathway compared to ancestral forms requiring separate enzymes for each transformation.

Species-Specific Alkaloid Profiles

Different Veratrum species produce distinct alkaloid profiles that reflect variations in pathway regulation, enzyme expression levels, and post-biosynthetic modifications [4] [5]. Veratrum maackii demonstrates a particularly rich alkaloid complement, including unique compounds not found in other species, suggesting the presence of additional biosynthetic enzymes or alternative pathway branches [4].

Metabolomic analysis reveals that verazine and related intermediates show consistent accumulation patterns across species, supporting the conservation of core biosynthetic mechanisms [8]. However, the relative proportions of different alkaloids vary substantially among species, indicating species-specific regulation of pathway flux or differential expression of modifying enzymes that generate structural diversity.

Optimization Strategies for Biotechnological Applications

The identification of superior enzyme variants from different Veratrum species provides opportunities for constructing optimized biosynthetic pathways in heterologous hosts [5] [8]. Hybrid pathway construction, combining the most active enzymes from different species, has demonstrated improved alkaloid yields in engineered yeast systems [8]. For example, combining VnCYP90B27 from V. nigrum with enzymes from other Veratrum species has achieved verazine production levels of 71.62 ± 3.50 μg/L in Saccharomyces cerevisiae [8].

The systematic characterization of enzyme variants across species continues to identify new combinations with enhanced performance characteristics [5] [8]. These efforts support the development of sustainable biotechnological platforms for producing valuable Veratrum alkaloids without dependence on wild plant collection, addressing both supply chain concerns and conservation considerations for these important medicinal plants.

Table 1: Key Enzymatic Steps in Veratramine Biosynthesis Pathway

| Step | Enzyme | Enzyme Family | Substrate | Product | Reaction Type | Co-substrate/Cofactor | Accession Number |

|---|---|---|---|---|---|---|---|

| 1 | CYP90B27 | Cytochrome P450 | Cholesterol | 22(R)-hydroxycholesterol | 22-hydroxylation | NADPH, O2 | KJ869252 |

| 2 | CYP94N1 | Cytochrome P450 | 22(R)-hydroxycholesterol | 22,26-dihydroxycholesterol | 26-hydroxylation | NADPH, O2 | KJ869255 |

| 3 | CYP94N1 | Cytochrome P450 | 22,26-dihydroxycholesterol | 22-hydroxycholesterol-26-al | 26-oxidation | NADPH, O2 | KJ869255 |

| 4 | GABAT1 | GABA Transaminase | 22-hydroxycholesterol-26-al | 22-hydroxy-26-aminocholesterol | transamination | GABA (amino donor) | KJ89263 |

| 5 | CYP90G1 | Cytochrome P450 | 22-hydroxy-26-aminocholesterol | Ketone intermediate | 22-oxidation | NADPH, O2 | KJ869260 |

| 6 | Spontaneous | Non-enzymatic | Ketone intermediate | Verazine | cyclization | None | N/A |

Table 2: Transcriptomic Regulation Elements in Veratrum Species

| Regulatory Element | Element Type | Function | Expression Pattern | Proposed Role | Species |

|---|---|---|---|---|---|

| ERF1A | Transcription Factor | Ethylene Response Factor | Root > Leaf | Pathway regulation | V. maackii |

| bHLH13 | Transcription Factor | Basic Helix-Loop-Helix TF | Root > Leaf | Pathway regulation | V. maackii |

| bHLH66 | Transcription Factor | Basic Helix-Loop-Helix TF | Root > Leaf | Pathway regulation | V. maackii |

| CYP76A2 | Cytochrome P450 | Candidate hydroxylase | Tissue-specific | Secondary hydroxylation | V. maackii |

| CYP76B6 | Cytochrome P450 | Candidate hydroxylase | Tissue-specific | Secondary hydroxylation | V. maackii |

| CYP76AH1 | Cytochrome P450 | Key pathway enzyme | Root-specific | Key biosynthetic step | V. maackii |

| CYP90G1-1 | Cytochrome P450 | Key pathway enzyme | Root-specific | Key biosynthetic step | V. maackii |

Purity

Physical Description

Color/Form

NEEDLES

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

L-ETHOMOXANE HYDROCHLORIDE CAUSED 1/30TH & BETWEEN 1/10 & 1/20TH OF THE NEGATIVE CHRONOTROPIC EFFECT INDUCED BY VERATRAMINE ON THE DOG HEART-LUNG PREPN & ON THE ISOLATED GUINEA PIG ATRIUM, RESPECTIVELY.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Pharmacokinetics and metabolism study of veratramine in mice after oral administration using LC-MS/MS

Yue Cong, Jun-Li Zhang, Sha-Sha Li, Shan Shen, Jiang-Ying Wang, Zongwei CaiPMID: 26972867 DOI: 10.1002/bmc.3717

Abstract

A simple and sensitive high-performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry (Q-trap-MS) method was developed and validated for the determination of veratramine, the major bioactive and neurotoxic component in Veratrum nigrum L. Veratramine and the internal standard (IS) were separated with a Waters Symmetry C18 column and eluted with a gradient mobile phase system containing acetonitrile and 0.1% aqueous formic acid. The analysis was performed by using positive electrospray ionization mode with multiple reaction monitoring (MRM). Transition ions of m/z 410.2 → 295.2 for veratramine and m/z 426.1 → 113.8 for the IS were monitored. The method was validated with a good linearity in the range of 1-1000 ng/mL and lower limit of quantification of 1 ng/mL. The precision (CV) of intra- and inter-day ranged from 3.92 to 7.29%, while the accuracy (bias) intra- and inter-day were between -4.78 and 1.65%. The recovery, stability and matrix effect were within the acceptable ranges. Five metabolites of veratramine, including four hydroxylated and one sulfated metabolites, were tentatively identified using predictive MRM-information dependent acquisition-enhanced product ion mode (predictive MRM-IDA-EPI). The developed method was successfully applied to the pharmacokinetic and metabolic study of veratramine in mice after oral administration of veratramine. Copyright © 2016 John Wiley & Sons, Ltd.Veratramine suppresses human HepG2 liver cancer cell growth in vitro and in vivo by inducing autophagic cell death

Linlin Yin, Yonghui Xia, Ping Xu, Wenli Zheng, Yuanyuan Gao, Faqin Xie, Zhaoning JiPMID: 32468056 DOI: 10.3892/or.2020.7622

Abstract

Liver cancer is the second leading cause of cancer‑related deaths. Traditional therapeutic strategies, such as chemotherapy, targeted therapy and interventional therapy, are inefficient and are accompanied by severe side effects for patients with advanced liver cancer. Therefore, it is crucial to develop a safer more effective drug to treat liver cancer. Veratramine, a known natural steroidal alkaloid derived from plants of the lily family, exerts anticancer activity in vitro. However, the underlying mechanism and whether it has an antitumor effect in vivo remain unknown. In the present study, the data revealed that veratramine significantly inhibited HepG2 cell proliferation, migration and invasion in vitro. Moreover, it was revealed that veratramine induced autophagy‑mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway, which partly explained the underlying mechanism behind its antitumor activity. Notably, the results of in vivo experiments also revealed that veratramine treatment (2 mg/kg, 3 times a week for 4 weeks) significantly inhibited subcutaneous tumor growth of liver cancer cells, with a low systemic toxicity. Collectively, the results of the present study indicated that veratramine efficiently suppressed liver cancer HepG2 cell growth in vitro and in vivo by blocking the PI3K/Akt/mTOR signaling pathway to induce autophagic cell death. Veratramine could be a potential therapeutic agent for the treatment of liver cancer.The Veratrum and Solanum alkaloids

Philipp Heretsch, Athanassios GiannisPMID: 25845062 DOI: 10.1016/bs.alkal.2014.11.002

Abstract

This survey on steroidal alkaloids of the Veratrum and Solanum family isolated between 1974 and 2014 includes 187 compounds and 197 references. New developments in the chemistry and biology of this family of natural products with a special focus on the medicinal relevance of the jervanine alkaloid cyclopamine are discussed.Veratramine modulates AP-1-dependent gene transcription by directly binding to programmable DNA

Fang Bai, Kangdong Liu, Huiliang Li, Jiawei Wang, Junsheng Zhu, Pei Hao, Lili Zhu, Shoude Zhang, Lei Shan, Weiya Ma, Ann M Bode, Weidong Zhang, Honglin Li, Zigang DongPMID: 29237043 DOI: 10.1093/nar/gkx1241

Abstract

Because the transcription factor activator protein-1 (AP-1) regulates a variety of protein-encoding genes, it is a participant in many cellular functions, including proliferation, transformation, epithelial mesenchymal transition (EMT), and apoptosis. Inhibitors targeting AP-1 have potential use in the treatment of cancer and other inflammatory diseases. Here, we identify veratramine as a potent natural modulator of AP-1, which selectively binds to a specific site (TRE 5'-TGACTCA-3') of the AP-1 target DNA sequence and regulates AP-1-dependent gene transcription without interfering with cystosolic signaling cascades that might lead to AP-1 activation. Moreover, RNA-seq experiments demonstrate that veratramine does not act on the Hedgehog signaling pathway in contrast to its analogue, cyclopamine, and likely does not harbor the same teratogenicity and toxicity. Additionally, veratramine effectively suppresses EGF-induced AP-1 transactivation and transformation of JB6 P+ cells. Finally, we demonstrate that veratramine inhibits solar-ultraviolet-induced AP-1 activation in mice. The identification of veratramine and new findings in its specific regulation of AP-1 down stream genes pave ways to discovering and designing regulators to regulate transcription factor.Identification and characterization of in vitro and in vivo metabolites of steroidal alkaloid veratramine

Chunming Lyu, Wenbin Zhou, Yufeng Zhang, Shen Zhang, Fang Kou, Hai Wei, Ning Zhang, Zhong ZuoPMID: 25765359 DOI: 10.1002/bdd.1942

Abstract

Veratramine, a steroidal alkaloid originating from Veratrum nigrum L., has demonstrated distinct anti-tumor and anti-hypertension effects, however, its metabolism has rarely been explored. The objective of the current study was to provide a comprehensive investigation of its metabolic pathways. The in vitro metabolic profiles of veratramine were evaluated by incubating it with liver microsomes and cytosols. The in vivo metabolic profiles in plasma, bile, urine and feces were monitored by UPLC-MS/MS after oral (20 mg/kg) and i.v. (50 µg/kg) administration in rats. Meanwhile, related P450s inhibitors and recombinant P450s and SULTs were used to identify the isozymes responsible for its metabolism. Eleven metabolites of veratramine, including seven hydroxylated, two sulfated and two glucuronidated metabolites, were characterized. Unlike most alkaloids, the major reactive sites of veratramine were on ring A and B instead of on the amine moiety. CYP2D6 was the major isozyme mediating hydroxylation, and substrate inhibition was observed with a Vmax , Ki and Clint of 2.05 ± 0.53 nmol/min/mg, 33.08 ± 10.13 µ m and 13.58 ± 1.27 µL/min/mg. SULT2A1, with Km , Vmax and Clint values of 19.37 ± 0.87 µ m, 1.51 ± 0.02 nmol/min/mg and 78.19 ± 8.57 µL/min/mg, was identified as the major isozyme contributing to its sulfation. In conclusion, CYP2D6 and SULT2A1 mediating hydroxylation and sulfation were identified as the major biotransformation for veratramine.Metabolism Study of Veratramine Associated with Neurotoxicity by Using HPLC-MSn

Yue Cong, Jinggong Guo, Zhi Tang, Shuhai Lin, Qingchun Zhang, Jing Li, Zongwei CaiPMID: 25547283 DOI: 10.1093/chromsci/bmu171

Abstract

Veratramine (VAM) is the major lipid-soluble alkaloid existing in Veratrum nigrum L. that has been demonstrated to exert neurotoxic effects. To better understand the potential mechanism of neurotoxicity of VAM, VAM-induced DNA damage was measured in the cerebellum and cerebral cortex of mice after a 7-day repetitive oral dose by using single-cell gel electrophoresis (comet assay). A method based on high-performance liquid chromatography-electrospray ionization tandem mass spectrometry was developed for the determination of VAM and its in vivo and in vitro metabolites, to establish the potential correlation between metabolites and neurotoxicity. In vitro experiment was carried out using rat liver microsomes, whereas the in vivo study was conducted on rats at a single dose of 3 mg/kg. The results showed that VAM caused DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner. Phenyl mono-oxidation, sulfate conjugation and phenyl di-oxidation were proposed to be the main in vivo metabolic pathways of VAM, whereas the major in vitro metabolic pathways were phenyl mono-oxidation, hydroxylation and methylation. Phenyl-oxidation reaction was likely to be associated with reactive oxygen species production, leading to the DNA damage in the mouse brain.Synthesis of all diastereomers of the piperidine--alkaloid substructure of cyclopamine

Philipp Heretsch, Sebastian Rabe, Athanassios GiannisPMID: 19883099 DOI: 10.1021/ol902270f

Abstract

All four diastereomers of the trisubstituted piperidine-alkaloids of the veratramine and jervine type were synthesized with complete stereocontrol starting from enantiopure citronellic acids. The flexible, high-yielding, and scalable route described here will facilitate convergent syntheses and give access to analogues of cyclopamine and other biologically active and diverse steroid alkaloids.Steroidal alkaloid variation in Veratrum californicum as determined by modern methods of analytical analysis

Matthew W Turner, Meagan Rossi, Vannessa Campfield, John French, Ellie Hunt, Emily Wade, Owen M McDougalPMID: 31381957 DOI: 10.1016/j.fitote.2019.104281

Abstract

Veratrum californicum is a rich source of steroidal alkaloids, many of which have proven to be antagonists of the Hedgehog (Hh) signaling pathway that becomes aberrant in over twenty types of cancer. These alkaloids first became known in the 1950's due to their teratogenic properties, which resulted in newborn and fetal lambs developing cyclopia as a result of pregnant ewes consuming Veratrum californicum. It was discovered that the alkaloids in V. californicum were concentrated in the root and rhizome of the plant with much lower amounts of the most active alkaloid, cyclopamine, present in the aerial plant, especially in the late growth season. Inspired by the limitations in analytical instrumentation and methods available to researchers at the time of the original investigation, we have used state-of-the-art instrumentation and modern analytical methods to quantitate four steroidal alkaloids based on study parameters including plant part, harvest location, and growth stage. The results of the current inquiry detail differences in alkaloid composition based on the study parameters, provide a detailed assessment for alkaloids that have been characterized previously (cyclopamine, veratramine, muldamine and isorubijervine), and identify at least six alkaloids that have not been previously characterized. This study provides insight into optimal harvest time, plant growth stage, harvest location, and plant part required to isolate, yet to be characterized, alkaloids of interest for exploration as Hh pathway antagonists with desirable medicinal properties.Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L. in spontaneously hypertensive rats

Lishu Wang, Wei Li, Yonghong LiuPMID: 18771011 DOI:

Abstract

Total alkaloids (VTA) and veratramine of Veratrum nigrum L. were tested for hypotensive effect using spontaneously hypertensive rats (SHR). Acute toxicities were also evaluated. There was a dose-dependent reduction in blood pressure and heart rate after a single ingestion (1.0 to 4.0 mg/kg, intragastric administration) of VTA. A single oral ingestion (0.56 to 2.24 mg/kg) of veratramine, the major component of VTA, dose-dependently decreased blood pressure and heart rate, suggesting that veratramine was involved in the hypotensive effect of VTA in SHR. The hypotensive effects of VTA and veratramine are directly positively correlated with the dosage. Side effects were not obvious.Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence

Chunming Lyu, Yufeng Zhang, Wenbin Zhou, Shen Zhang, Fang Kou, Hai Wei, Ning Zhang, Zhong ZuoPMID: 26791530 DOI: 10.1208/s12248-016-9870-9

Abstract

Veratramine, a major alkaloid from Veratrum nigrum L., has distinct anti-tumor and anti-hypertension effects. Our previous study indicated that veratramine had severe toxicity toward male rats. In order to elucidate the underling mechanism, in vivo pharmacokinetic experiments and in vitro mechanistic studies have been conducted. Veratramine was administrated to male and female rats intravenously via the jugular vein at a dose of 50 μg/kg or orally via gavage at 20 mg/kg. As a result, significant pharmacokinetic differences were observed between male and female rats after oral administration with much lower concentrations of veratramine and 7-hydroxyl-veratramine and higher concentrations of veratramine-3-O-sulfate found in the plasma and urine of female rats. The absolute bioavailability of veratramine was 0.9% in female rats and 22.5% in male rats. Further experiments of veratramine on Caco-2 cell monolayer model and in vitro incubation with GI content or rat intestinal subcellular fractions demonstrated that its efficient passive diffusion mediated absorption with minimal intestinal metabolism, suggesting no gender-related difference during its absorption process. When veratramine was incubated with male or female rat liver microsomes/cytosols, significant male-predominant formation of 7-hydroxyl-veratramine and female-predominant formation of veratramine-3-O-sulfate were observed. In conclusion, the significant gender-dependent hepatic metabolism of veratramine could be the major contributor to its gender-dependent pharmacokinetics.Explore Compound Types